N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(propan-2-yl)acetamide
Description
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group, a phenyl group, and an isopropyl group attached to the acetamide moiety.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)24(20(25)13-17-7-5-4-6-8-17)14-19-22-21(23-26-19)18-11-9-16(3)10-12-18/h4-12,15H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGISZBXKQXBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl and methylphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-phenylacetamide
- N-(4-Methylphenyl)-2-phenyl-N-(propan-2-yl)acetamide
- N-(4-Methylphenyl)-1,2,4-oxadiazol-5-ylmethylacetamide
Uniqueness
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-N-(propan-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
